molecular formula C18H22N2O4S B6047952 N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B6047952
M. Wt: 362.4 g/mol
InChI Key: SRBHYFYMLVDXPU-UHFFFAOYSA-N
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Description

N-1-(2-ethoxyphenyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide, also known as EPM-706, is a small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2017 and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the protein kinase CK2. CK2 is an important regulator of cell growth and proliferation and is overexpressed in many types of cancer. Inhibition of CK2 by N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has minimal toxicity and is well-tolerated in animal models. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for CK2, which reduces the potential for off-target effects. However, one limitation of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and administration schedule for N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in cancer treatment.

Future Directions

There are several future directions for the development of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the optimization of the synthesis method to improve yield and reduce the number of steps. Another direction is the development of more soluble analogs of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide for in vivo administration. Additionally, more studies are needed to determine the long-term effects of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide on normal cells and tissues. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in cancer patients.

Synthesis Methods

The synthesis of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-ethoxyaniline with 3-methylbenzoyl chloride in the presence of triethylamine to yield N-(2-ethoxyphenyl)-3-methylbenzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of potassium carbonate to yield N-(2-ethoxyphenyl)-N2-(methylsulfonyl)-3-methylbenzamide. Finally, this compound is reacted with glycine in the presence of triethylamine to yield N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential in cancer treatment. Studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the growth of cancer cells in vitro and in vivo. It has been shown to be effective against various types of cancer, including breast, lung, and colon cancer. N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-24-17-11-6-5-10-16(17)19-18(21)13-20(25(3,22)23)15-9-7-8-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHYFYMLVDXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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